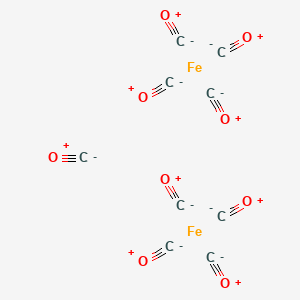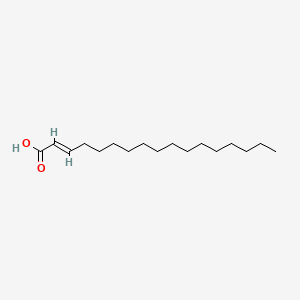
Heptadecenoic acid
概要
説明
Heptadecenoic acid, also known as Margaric acid, is an odd-chain fatty acid . It is classified as an unsaturated fatty acid with the molecular formula C17H32O2 . It has a preference for short chain acid substrates and may function to supply the octanoic substrates for lipoic acid biosynthesis .
Synthesis Analysis
The synthesis of Heptadecenoic acid involves the condensation reaction of fatty acid synthesis by the addition of two carbons from malonyl-ACP . A study on the degradation of fatty acids with double bonds on even-numbered carbons in transgenic plants synthesizing Polyhydroxyalkanoates in peroxisomes revealed a significant contribution of both the reductase-isomerase and epimerase pathways to the degradation of these fatty acids .
Molecular Structure Analysis
The molecular structure of Heptadecenoic acid is represented by the formula C17H32O2 . The average mass is 268.435 Da and the monoisotopic mass is 268.240234 Da .
Chemical Reactions Analysis
Heptadecenoic acid is involved in the condensation reaction of fatty acid synthesis by the addition of two carbons from malonyl-ACP . The degradation of fatty acids with double bonds on even-numbered carbons requires the presence of auxiliary enzymes in addition to the enzymes of the core β-oxidation cycle .
Physical And Chemical Properties Analysis
Heptadecenoic acid has an average mass of 268.435 Da and a monoisotopic mass of 268.240234 Da . More detailed physical and chemical properties can be found in the safety data sheets .
科学的研究の応用
Catalysis and Material Science
Synthesis of Colloidal Composites : Heptadecenoic acid-functionalized magnetite nanoparticles are used in synthesizing colloidal composites, which serve as magnetically recyclable acid catalysts. These are achieved through emulsion copolymerization, leading to catalysts with H+ contents in the range of 2.2−2.5 mmol g−1 and surface areas of 45−120 m2 g−1. These catalysts show high selectivity and stability, making them valuable in material science and catalysis (Feyen, Weidenthaler, Schüth, & Lu, 2010).
Biosynthesis and Yeast Cultivation
Precursor Directed Biosynthesis : Heptadecenoic acid is produced via precursor-directed biosynthesis in various yeasts. Cultivation of yeasts like Candida sp. and Saccharomyces cerevisiae on specific carbon sources leads to the production of heptadecenoic acid isomers. This method demonstrates the potential of using yeasts for the directed preparation of fatty acids with specific pharmacological properties (Řezanka, Kolouchová, & Sigler, 2015).
Medical Research and Cancer Treatment
Inhibiting Cell Proliferation in Cancer Cells : Heptadecenoic acid exhibits significant inhibition of cell proliferation and migration, and promotes apoptosis in non-small cell lung cancer cells, including those with acquired resistance to gefitinib. This suggests its potential as an effective agent against lung cancer in vitro (Xu et al., 2019).
Genetic Modification and Agricultural Science
Genetically Modified Organisms : Heptadecenoic acid levels are analyzed in the risk assessment of genetically modified soybeans. The differences in fatty acid composition, including heptadecenoic acid, between modified and conventional soybeans are critical in evaluating their safety and potential environmental impact (Andersson et al., 2011).
Optimization in Microbial Production
Optimization of Fatty Acid Production : The production of heptadecenoic acid is optimized in genetically engineered strains of the yeast Yarrowia lipolytica. This optimization is significant for the potential industrial-scale production of heptadecenoic acid, highlighting its applications in biofuel and chemical industries (Al Sahyouni et al., 2022).
Environmental Remediation and Bio-Electrochemical Synthesis
Bio-Electrochemical Synthesis for Environmental Remediation : Heptadecenoic acid is synthesized by Clostridium ljungdahlii in bio-electrochemical cells. This method, utilizing CO2 reduction, is a sustainable alternative for non-renewable, petroleum-based polymer production, implying a significant role in environmental remediation (Jabeen & Farooq, 2016).
作用機序
Heptadecenoic acid plays a role in the inhibition of powdery mildew by causing membrane disruption resulting in the release of intracellular electrolytes and proteins and eventually cytoplasmic disintegration of mycelia . It also has a role in the degradation of fatty acids with double bonds on even-numbered carbons .
Safety and Hazards
将来の方向性
A study on the production of Heptadecenoic acid by the oleaginous yeast Yarrowia lipolytica has shown promising results . The study optimized the biosynthesis of Heptadecenoic acid using a design of experiment strategy involving a central composite design . The results obtained in this work pave the way toward the process upscale of Heptadecenoic acid and encourage its industrial production .
特性
IUPAC Name |
(E)-heptadec-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19/h15-16H,2-14H2,1H3,(H,18,19)/b16-15+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEHPRJRWZDWFBJ-FOCLMDBBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
26265-99-6 | |
| Record name | Heptadecenoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026265996 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



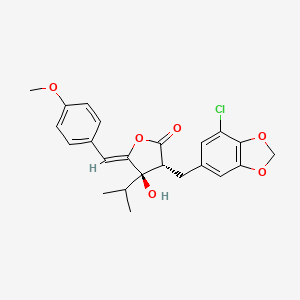
![[(4E,6E,10E)-20,22-Dihydroxy-13,14,17-trimethoxy-4,8,10,12,16-pentamethyl-3-oxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18(22),19-hexaen-9-yl] carbamate](/img/structure/B1239542.png)
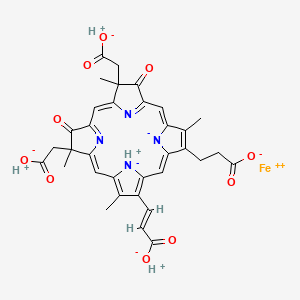
![(2R)-2-[[(2R,3R,4R)-2-amino-4-hydroxy-4-(5-hydroxy-2-pyridinyl)-3-methyl-1-oxobutyl]amino]-2-[(2S,3R,4S,5S)-5-(2,4-dioxo-1-pyrimidinyl)-3,4-dihydroxy-2-oxolanyl]acetic acid](/img/structure/B1239545.png)
![2-Amino-3-(5-oxobenzo[a]phenoxazin-10-yl)propanoic acid;nitric acid](/img/structure/B1239547.png)
![[(2r,3s,4r,5r)-5-[4-Aminocarbonyl-5-[(E)-[[(2r,3r,4s,5r)-3,4-Bis(Oxidanyl)-5-(Phosphonooxymethyl)oxolan-2-Yl]amino]methylideneamino]imidazol-1-Yl]-3,4-Bis(Oxidanyl)oxolan-2-Yl]methyl Dihydrogen Phosphate](/img/structure/B1239550.png)



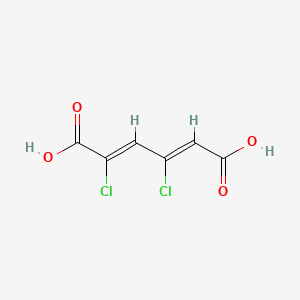
![methyl 5-[(E)-3-(2-fluorophenyl)prop-2-enoyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B1239561.png)
![[4-({3-[2-(1H-indol-3-yl)ethyl]-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid](/img/structure/B1239562.png)
